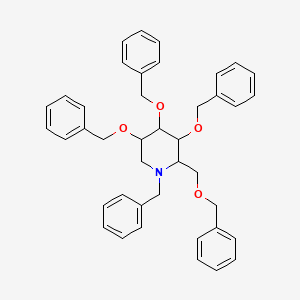
N-(Dithiocarbamoyl)-N-methyl-D-glucamine,sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT is a chemical compound known for its unique properties and applications in various fields. This compound belongs to the class of dithiocarbamates, which are characterized by the presence of a dithiocarbamate functional group. Dithiocarbamates are widely used in agriculture, medicine, and industry due to their diverse biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT typically involves the reaction of N-methyl-D-glucamine with carbon disulfide and sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired dithiocarbamate salt. The general reaction scheme is as follows:
N-methyl-D-glucamine+CS2+NaOH→N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT
Industrial Production Methods
In industrial settings, the production of N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT is carried out in large-scale reactors. The process involves the continuous addition of carbon disulfide and sodium hydroxide to a solution of N-methyl-D-glucamine, followed by purification steps to isolate the final product. The reaction conditions are optimized to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol derivatives.
Substitution: The dithiocarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated dithiocarbamates.
Wissenschaftliche Forschungsanwendungen
N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antifungal and anticancer activities.
Industry: Utilized in the formulation of pesticides and fungicides due to its biocidal properties.
Wirkmechanismus
The mechanism of action of N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT involves the interaction of the dithiocarbamate group with metal ions and thiol-containing biomolecules. The compound can chelate metal ions, thereby inhibiting metalloenzymes and disrupting metal-dependent biological processes. Additionally, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition and altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium diethyldithiocarbamate
- Potassium dimethyldithiocarbamate
- Zinc dimethyldithiocarbamate
Uniqueness
N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other dithiocarbamates, it exhibits enhanced solubility in water and a broader spectrum of biological activities, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H17N2NaO5S2 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
sodium;1-methyl-1-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]-3-sulfidothiourea |
InChI |
InChI=1S/C8H17N2O5S2.Na/c1-10(8(16)9-17)2-4(12)6(14)7(15)5(13)3-11;/h4-7,11-15H,2-3H2,1H3,(H-,9,16,17);/q-1;+1/t4-,5+,6+,7+;/m0./s1 |
InChI-Schlüssel |
XUCFWEXYYSBCNA-LJTMIZJLSA-N |
Isomerische SMILES |
CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)N[S-].[Na+] |
Kanonische SMILES |
CN(CC(C(C(C(CO)O)O)O)O)C(=S)N[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate](/img/structure/B13400478.png)
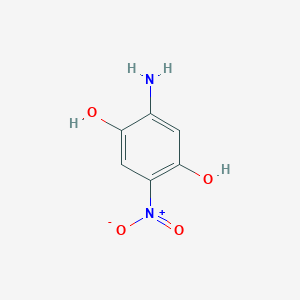

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)
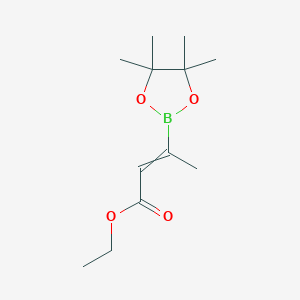
![2-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid](/img/structure/B13400523.png)
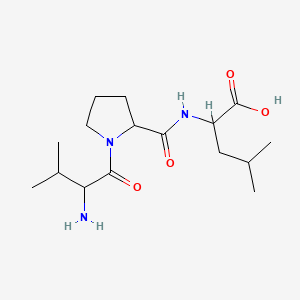
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
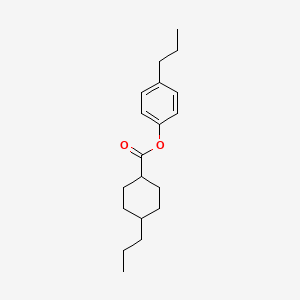

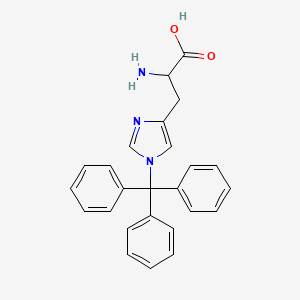
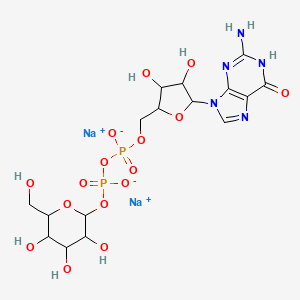
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)
